Product packaging for 2,2,3,3-Tetrafluorooxetane(Cat. No.:CAS No. 765-63-9)

2,2,3,3-Tetrafluorooxetane

Cat. No.: B1631342
CAS No.: 765-63-9
M. Wt: 130.04 g/mol
InChI Key: OFWDLJKVZZRPOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Fluorinated Heterocycles in Synthetic Chemistry

Heterocyclic compounds, which contain at least one non-carbon atom within a ring structure, are fundamental platforms in the development of pharmaceuticals and advanced materials. tandfonline.comnumberanalytics.com When fluorine atoms are introduced into these heterocyclic structures, the resulting fluorinated heterocycles often exhibit dramatically altered and enhanced properties. numberanalytics.combeilstein-journals.org

The incorporation of fluorine can significantly influence a molecule's physical, chemical, and biological characteristics. numberanalytics.com Fluorine's high electronegativity and small size create strong, polarized carbon-fluorine (C-F) bonds. numberanalytics.comchim.it This can lead to:

Enhanced Metabolic Stability: The strength of the C-F bond can prevent metabolic breakdown by enzymes in the body, which prolongs the active life of a drug. tandfonline.com

Improved Bioavailability: Fluorine substitution can modulate a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve its absorption and distribution in the body. tandfonline.comnumberanalytics.com

Modified Basicity: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can be crucial for a drug's interaction with its biological target. tandfonline.combeilstein-journals.org

Unique Conformations: Strategic fluorination can influence the three-dimensional shape of a molecule, which is critical for its binding affinity to proteins and other biological targets. chim.it

Due to these beneficial effects, fluorinated heterocycles are prevalent in a vast range of applications. An estimated 20-30% of pharmaceuticals and 30-40% of agrochemicals contain fluorine. numberanalytics.com In materials science, these compounds are integral to the development of novel materials with unique optical, electrical, and thermal properties, such as fluorinated polymers used in organic light-emitting diodes (OLEDs) and liquid crystals. numberanalytics.commdpi.com The versatility and importance of these compounds ensure that the development of new methods to create them remains a key area of research. tandfonline.commdpi.com

Overview of Research Trajectories for 2,2,3,3-Tetrafluorooxetane

Research involving this compound primarily focuses on its utility as a versatile building block for the synthesis of more complex, fluorine-containing molecules. nbinno.com Its strained four-membered ring is susceptible to ring-opening reactions, providing a pathway to valuable difluorinated chemical structures. rsc.orgrsc.org

A significant research trajectory involves the reaction of this compound with various nucleophiles. rsc.orgrsc.org Studies have demonstrated that it reacts readily with organometallic reagents, such as organolithium and Grignard reagents, to yield a range of difluorinated products. The reaction with organolithium reagents proceeds via a nucleophilic attack on a methylene (B1212753) carbon (a CH₂ group) of the oxetane (B1205548) ring. rsc.org This leads to the formation of 1,1,3-trisubstituted 2,2-difluoropropan-1-ols in good to excellent yields. rsc.orgrsc.org

The reaction with Grignard reagents follows a different pathway, resulting in 3-bromo-1,1-disubstituted 2,2-difluoropropan-1-ols. rsc.orgchemicalbook.com This reactivity makes this compound a valuable precursor for creating molecules with a gem-difluoromethylene (CF₂) group, a motif of significant interest in medicinal chemistry. rsc.org

Table 1: Physical and Chemical Properties of this compound

Property Value Source(s)
Molecular Formula C₃H₂F₄O ontosight.aichemspider.com
Molecular Weight 130.04 g/mol cymitquimica.comnih.gov
Appearance Colorless liquid ontosight.aicymitquimica.com
Boiling Point ~50°C ontosight.ai
CAS Number 765-63-9 cymitquimica.com

Beyond these specific reactions, other research avenues for this compound include its use as:

A monomer in polymerization: Its structure is suitable for ring-opening polymerization to create fluorinated polymers (fluoroelastomers). ontosight.ai20.210.105

An intermediate for agrochemicals and pharmaceuticals: The ability to introduce the difluorinated backbone makes it a key starting material for complex bioactive molecules. nbinno.com

A precursor for other synthons: It can be used to prepare compounds like 3-Iodo-2,2-difluoropropanoate and the fluorine anhydride (B1165640) of α-fluoroacrylic acid. rsc.orgfluorine1.ru

The synthesis of this compound itself has been a subject of research, with methods developed to improve its production yield. A common industrial method involves the reaction of tetrafluoroethylene (B6358150) with a formaldehyde (B43269) source in anhydrous hydrogen fluoride (B91410). google.comgoogle.com It can also be generated as a by-product during the synthesis of 2,2,3,3,3-pentafluoropropanol. researchgate.net

Table 2: Selected Reactions of this compound with Nucleophiles

Nucleophile Type Reagent Example Product Type Yield Source(s)
Organolithium Phenyllithium 1,1-diphenyl-3-phenyl-2,2-difluoropropan-1-ol 91% rsc.org
Organolithium n-Butyllithium 5-(n-butyl)-5-ethyl-2,2-difluoro-nonan-5-ol 94% rsc.org
Grignard Reagent Phenylmagnesium bromide 3-bromo-1,1-diphenyl-2,2-difluoropropan-1-ol 81% rsc.org
Enolate Lithium enolate of acetophenone 1-bromo-2,2-difluoro-5-phenyl-pentane-1,3-dione 65% rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H2F4O B1631342 2,2,3,3-Tetrafluorooxetane CAS No. 765-63-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,3,3-tetrafluorooxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F4O/c4-2(5)1-8-3(2,6)7/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWDLJKVZZRPOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(O1)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50880152
Record name 2,2,3,3-Tetrafluorooxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50880152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

765-63-9
Record name 2,2,3,3-Tetrafluorooxetane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=765-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,3,3-Tetrafluorooxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50880152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3-Tetrafluorooxetane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.148.973
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for 2,2,3,3 Tetrafluorooxetane

Catalytic Reaction Pathways for Oxetane (B1205548) Ring Formation

The core of 2,2,3,3-tetrafluorooxetane synthesis lies in the formation of the oxetane ring through the reaction of tetrafluoroethylene (B6358150) (TFE) with a source of formaldehyde (B43269). This process is typically conducted in a specialized solvent and relies on catalytic promoters to achieve viable yields.

Tetrafluoroethylene and Formaldehyde Source Reactions in Anhydrous Hydrogen Fluoride (B91410)

The established method for producing this compound involves the reaction of tetrafluoroethylene with a formaldehyde source compound within an anhydrous hydrogen fluoride (HF) medium. google.comgoogle.com Anhydrous HF serves as both a solvent and a catalyst in this reaction. While formaldehyde itself can be used, its tendency to polymerize makes it difficult to handle. google.com Consequently, polymers of formaldehyde, such as paraformaldehyde and trioxane, are preferred as the formaldehyde source. google.comjustia.com These polymers undergo acid or thermal decomposition within the anhydrous HF to generate the necessary formaldehyde for the reaction with TFE. google.com

Role of Polyfluoroalkylcarboxylic Acids and Their Esters as Catalytic Promoters

A significant advancement in the synthesis of this compound is the use of polyfluoroalkylcarboxylic acids or their esters as catalytic promoters. google.comgoogle.com These promoters, represented by the general formula RfCOORf' (where Rf is a polyfluoroalkyl group with 1-5 carbon atoms and Rf' is a hydrogen atom or a polyfluoroalkyl group with 1-5 carbon atoms), have been shown to substantially increase the reaction yield. google.comgoogle.com Specifically, compounds such as trifluoroacetic acid (CF₃COOH), 2,2,3,3,3-pentafluoropropyl trifluoroacetate (B77799) (CF₃COOCH₂CF₂CF₃), and 2,2,2-trifluoroethyl trifluoroacetate (CF₃COOCH₂CF₃) are noted to be particularly effective. google.comgoogle.com The presence of these catalytic promoters can enhance the reaction yield to nearly 40%, which is approximately double the yield achieved without them. google.com

By-product Generation in Fluorinated Compound Synthesis

The synthesis of this compound is not without the formation of undesirable by-products. A notable by-product is 2,2,3,3,3-pentafluoropropanol (CF₃CF₂CH₂OH). google.comresearchgate.net In some processes, this compound itself is generated as a by-product during the production of 2,2,3,3,3-pentafluoropropanol. google.comresearchgate.netresearchgate.net Another impurity that can be present in the final product is trifluoropropionylfluoride. epo.org The presence of these by-products necessitates purification steps to isolate the desired this compound. epo.org

Optimization Strategies for Enhanced Reaction Yields in this compound Production

The primary strategy for optimizing the yield of this compound revolves around the use of the aforementioned polyfluoroalkylcarboxylic acids or their esters as catalytic promoters. google.com By incorporating these promoters into the reaction of tetrafluoroethylene and a formaldehyde source in anhydrous hydrogen fluoride, the yield of this compound can be significantly increased. google.com Research has demonstrated that this enhancement can lead to yields that are at least double those of the non-promoted reaction, reaching close to 40%. google.com This optimization is crucial for making the synthesis of this compound more economically viable for industrial-scale production. google.com

Reactivity Patterns and Chemical Transformations of 2,2,3,3 Tetrafluorooxetane

Nucleophilic Ring-Opening Reactions of 2,2,3,3-Tetrafluorooxetane

The core reactivity of this compound involves its susceptibility to attack by nucleophiles, which leads to the cleavage of the oxetane (B1205548) ring. This process serves as a gateway to synthesizing complex molecules containing a gem-difluoro unit (CF2), a motif of increasing importance in medicinal and materials chemistry. rsc.orgrsc.org The specific outcome of the reaction is highly dependent on the nature of the nucleophile employed. rsc.org

Organolithium reagents (R-Li) are potent nucleophiles that readily react with this compound. wikipedia.org This reaction proceeds via a nucleophilic ring-opening mechanism to produce 1,1,3-trisubstituted 2,2-difluoropropan-1-ols in yields ranging from good to excellent. rsc.orgrsc.org

A proposed mechanism suggests that the reaction initiates with a nucleophilic attack of the organolithium reagent on one of the methylene (B1212753) carbons of the oxetane ring. rsc.org This step causes the ring to open, forming a 3-substituted 2,2-difluoropropanoyl fluoride (B91410) intermediate. rsc.org This intermediate subsequently undergoes a second nucleophilic attack by the organolithium reagent at the acyl fluoride carbonyl group, which, after hydrolysis, yields the final tertiary alcohol product. rsc.org

The reaction of this compound with various organolithium reagents has been shown to be an effective method for synthesizing a diverse range of 1,1,3-trisubstituted 2,2-difluoropropan-1-ols. rsc.orglookchem.com The reaction demonstrates broad applicability with different alkyl and aryl lithium reagents. rsc.org

Table 1: Reaction of this compound with Organolithium Reagents

Entry Organolithium Reagent (R-Li) R Group Product Yield (%)
1 n-BuLi n-Butyl 1,1-Dibutyl-2,2-difluoro-3-phenylpropan-1-ol 85
2 PhLi Phenyl 2,2-Difluoro-1,1,3-triphenylpropan-1-ol 99
3 p-MeC₆H₄Li p-Tolyl 2,2-Difluoro-3-phenyl-1,1-di-p-tolylpropan-1-ol 91
4 p-MeOC₆H₄Li p-Anisyl 1,1-Di(p-anisyl)-2,2-difluoro-3-phenylpropan-1-ol 94
5 2-Thienyllithium 2-Thienyl 2,2-Difluoro-3-phenyl-1,1-di(2-thienyl)propan-1-ol 88

Data sourced from research by Yamada et al. rsc.org

In contrast to the reactions with organolithium reagents, the interaction of this compound with Grignard reagents (R-MgX) follows a different reaction pathway, leading to halogenated products. rsc.orgresearchgate.net Grignard reagents are known to react with carbonyl compounds and epoxides to form alcohols. masterorganicchemistry.comlibretexts.orgpressbooks.pub However, in this specific case, the reaction yields 3-bromo-1,1-disubstituted 2,2-difluoropropan-1-ols in good yields. rsc.orgrsc.org

The synthesis involves the ring-opening of the tetrafluorooxetane, where the Grignard reagent provides the disubstituted carbinol center and a bromine atom is incorporated at the 3-position. rsc.org This transformation provides a direct route to difluorinated alcohols bearing a terminal bromine atom, which can be a useful functional handle for further synthetic modifications. rsc.org

Table 2: Reaction of this compound with Grignard Reagents

Entry Grignard Reagent (R-MgBr) R Group Product Yield (%)
1 PhMgBr Phenyl 3-Bromo-2,2-difluoro-1,1-diphenylpropan-1-ol 80
2 p-MeC₆H₄MgBr p-Tolyl 3-Bromo-2,2-difluoro-1,1-di-p-tolylpropan-1-ol 84
3 p-MeOC₆H₄MgBr p-Anisyl 3-Bromo-1,1-di(p-anisyl)-2,2-difluoropropan-1-ol 82
4 2-Thienylmagnesium bromide 2-Thienyl 3-Bromo-2,2-difluoro-1,1-di(2-thienyl)propan-1-ol 65

Data sourced from research by Yamada et al. rsc.org

The reactivity of this compound extends to carbon nucleophiles derived from carbonyl compounds, such as lithium enolates. rsc.orgrsc.org Lithium enolates are key intermediates in organic synthesis, widely used for their ability to form new carbon-carbon bonds. nih.govmasterorganicchemistry.com

When this compound is treated with lithium enolates, a ring-opening and derivatization sequence occurs. rsc.orgrsc.org Specifically, using lithium enolates generated from silyl (B83357) enol ethers and a combination of methyllithium (B1224462) and lithium bromide (MeLi/LiBr) results in the formation of 1-bromo-2,2-difluoro-3,5-dicarbonyl compounds in fair to good yields. rsc.orgrsc.orgresearchgate.net

This reaction provides a method for synthesizing complex difluorinated dicarbonyl structures. The process involves the nucleophilic attack of the lithium enolate, ring-opening of the oxetane, and incorporation of a bromine atom. rsc.org These resulting 1,3-dicarbonyl compounds are versatile building blocks for further synthetic elaborations. beilstein-journals.org

Table 3: Reaction of this compound with Lithium Enolates

Entry Silyl Enol Ether Precursor Resulting 1-Bromo-2,2-difluoro-3,5-dicarbonyl Compound Yield (%)
1 α-(Trimethylsilyloxy)styrene 1-Bromo-2,2-difluoro-1,3-diphenylpropane-1,3-dione 70
2 1-(p-Methoxyphenyl)-1-(trimethylsilyloxy)ethene 1-Bromo-2,2-difluoro-3-phenyl-5-(p-methoxyphenyl)pentane-1,5-dione 65
3 1-(p-Chlorophenyl)-1-(trimethylsilyloxy)ethene 1-Bromo-5-(p-chlorophenyl)-2,2-difluoro-3-phenylpentane-1,5-dione 75
4 1-Cyclohexenyl-1-oxy-trimethylsilane 2-(2-Bromo-1,1-difluoro-2-oxoethyl)cyclohexan-1-one 50

Data sourced from research by Yamada et al. rsc.org

Halide-Initiated Ring-Opening Processes

The strained four-membered ring of this compound is susceptible to cleavage by nucleophilic attack, particularly by halide ions. This reactivity provides a valuable entry into a range of functionalized difluorinated building blocks. The ring-opening is initiated by the attack of a halide ion at one of the carbon atoms adjacent to the oxygen, leading to the breaking of a carbon-oxygen bond and the formation of a haloalkoxide intermediate. Subsequent workup or reaction with electrophiles yields the final products.

A significant application of the halide-initiated ring-opening of this compound is the synthesis of 3-iodo-2,2-difluoropropanoate. This process is readily achieved by reacting this compound with sodium iodide (NaI). researchgate.net The iodide ion acts as the nucleophile, attacking the oxetane ring to initiate the opening. The resulting intermediate can then be trapped with a suitable electrophile to afford the desired propanoate derivative. This reaction provides a straightforward and efficient route to this valuable fluorinated building block. researchgate.net

Table 1: Preparation of 3-Iodo-2,2-Difluoropropanoate

ReactantReagentProductSignificance
This compoundSodium Iodide (NaI)3-Iodo-2,2-difluoropropanoateProvides a direct route to a key intermediate for further synthetic transformations. researchgate.net

The 3-iodo-2,2-difluoropropanoate, prepared from the ring-opening of this compound, is a versatile intermediate for carbon-carbon bond formation. It can successfully undergo coupling reactions with various silyl enol ethers in the presence of a radical initiator. researchgate.net This reaction allows for the introduction of a difluorinated three-carbon unit onto a carbonyl compound, yielding corresponding coupling products in good yields. researchgate.net The process likely involves the formation of a radical species from the iodo-difluoro compound, which then adds to the silyl enol ether.

Table 2: Coupling Reaction of 3-Iodo-2,2-difluoropropanoate with Silyl Enol Ethers

Reactant 1Reactant 2ConditionProduct Type
3-Iodo-2,2-difluoropropanoateSilyl Enol EtherRadical Initiatorα-(2,2-Difluoro-3-iodopropyl) Ketone

This methodology represents a powerful tool for the synthesis of complex fluorinated molecules, as silyl enol ethers are readily available and can be derived from a wide range of ketones and aldehydes. The ability to form these coupling products opens up avenues for the creation of novel compounds with potential applications in various fields of chemistry. researchgate.netnih.gov

Further Chemical Modifications of this compound Derivatives

The initial products obtained from the ring-opening of this compound can be further elaborated into a variety of other valuable fluorinated compounds. These subsequent transformations take advantage of the functional groups introduced during the initial ring-opening step.

One notable transformation of a derivative of this compound is the generation of α-fluoroacrylic acid anhydride (B1165640). While the direct conversion is not explicitly detailed, the synthesis of α-fluoroacryloyl fluoride from tetrafluorooxetane has been reported. google.com Acid fluorides are precursors to acid anhydrides. The process to obtain α-fluoroacrylic acid derivatives often involves partial dehalogenation of a dihalogenated precursor. google.com This dehalogenation can be achieved using chemical reducing agents like zinc, or through electrochemical methods. google.com

For example, an ester of a 2,3-dihalo-2-fluoropropanoic acid can be treated with zinc in the presence of water. The resulting α-fluoroacrylic acid derivative is then isolated from the reaction mixture by distillation. google.com This suggests a potential pathway where a derivative from this compound is first converted to a dihalo-fluoro-propionate, which is then dehalogenated to form the α-fluoroacrylic acid derivative.

The chemical modification of fluorinated compounds, including those derived from this compound, often employs derivatization techniques to enhance their properties for analysis or to facilitate further reactions. Derivatization involves chemically modifying a compound to produce a new compound with properties that are more suitable for a specific purpose. libretexts.org

Common derivatization strategies for fluorinated compounds include:

Acylation: This involves the introduction of an acyl group, often from an acid anhydride or acid halide. libretexts.org Fluorinated acyl groups can be used to create derivatives that are more volatile and less polar, which is advantageous for gas chromatography (GC) analysis. libretexts.org Furthermore, these derivatives often exhibit enhanced detectability with an electron capture detector (ECD). libretexts.org

Alkylation: This process replaces active hydrogens with an alkyl or aryl-aliphatic group. A primary application is the esterification of carboxylic acids to form less polar and more volatile esters, which show improved chromatographic behavior. libretexts.org

Silylation: This is another common technique to increase the volatility of compounds containing active hydrogen atoms, such as alcohols and carboxylic acids, by replacing them with a silyl group. libretexts.org

The introduction of fluorine atoms into a molecule can significantly alter its chemical and physical properties. nih.gov Derivatization is a key tool for chemists to manipulate these properties for specific applications, from improving analytical detection to creating novel materials and pharmaceuticals. chromatographyonline.comrsc.org The principles of derivatization are broadly applicable across the field of fluorinated compounds, providing a versatile toolbox for their synthesis and analysis. researchgate.net

Ring Opening Polymerization Rop of 2,2,3,3 Tetrafluorooxetane

Catalysis in the Ring-Opening Polymerization of 2,2,3,3-Tetrafluorooxetane

Organometallic Initiators

Organometallic compounds have been effectively utilized as initiators for the ring-opening polymerization of this compound. The mechanism of polymerization often depends on the nature of the organometallic reagent used. Cationic ROP is a common pathway for many cyclic ethers, leading to the formation of important industrial polymers like polytetrahydrofurans and polyacetals. mdpi.com While ROP can proceed through various mechanisms, including radical and anionic pathways, the cationic route is particularly relevant for oxetanes. mdpi.comresearchgate.net

The initiation step in these polymerizations involves the activation of the monomer by the initiator, which then allows the polymer chain to grow. iaamonline.org For instance, the polymerization of 2-alkyl-2-oxazolines can be initiated by alkylating agents like benzyl (B1604629) bromide. mdpi.com In the context of this compound, when the ring-opening polymerization is conducted, an acyl fluoride (B91410) may be used. justia.com

Lewis Acid Catalysis

Lewis acids are potent catalysts for the ring-opening polymerization of cyclic ethers, including this compound. researchgate.netmdpi.com These catalysts, which are typically electron-deficient species, function by activating the monomer towards nucleophilic attack. nih.govunivaq.it Common Lewis acids used in organic synthesis include metal salts such as aluminum chloride and titanium chloride. nih.gov Boron-based Lewis acids, like boron trihalides and tris(pentafluorophenyl)borane, are also highly effective, although their sensitivity to moisture can be a challenge. univaq.it

The general mechanism for Lewis acid-catalyzed ROP involves the coordination of the Lewis acid to the oxygen atom of the oxetane (B1205548) ring. This coordination weakens the carbon-oxygen bond, facilitating the ring-opening by a nucleophile or another monomer unit. This process can lead to the formation of polymers with controlled molecular weights and well-defined structures. frontiersin.org The choice of the specific Lewis acid and reaction conditions can significantly impact the polymerization rate and the properties of the resulting fluoropolymer. mdpi.com For example, a Lewis acid such as aluminum trifluoride can be used to polymerize this compound. googleapis.com The catalytic activity of Lewis acids can be tuned by using different ligands or by employing frustrated Lewis pairs. univaq.it

Ammonium (B1175870) Salt and Triisobutylaluminum (B85569) Systems

A binary system combining an ammonium salt with triisobutylaluminum has been demonstrated to be an effective initiator for the polymerization of various epoxides, including those with fluorinated groups. researchgate.net This system allows for the synthesis of polyethers with molecular weights reaching up to 35,000 g/mol and relatively narrow molar mass distributions. researchgate.net The triisobutylaluminum component is thought to interact with the ammonium salt to form a complex that initiates the monomer-activated anionic polymerization. researchgate.net This approach provides a pathway to create well-defined fluorinated polymers. researchgate.net

Synthesis of Advanced Fluorinated Polymeric Materials

The polymerization of this compound serves as a gateway to a range of advanced fluorinated materials with exceptional properties.

Poly(perfluoroalkyloxetanes) as Thermally Stable Polymers

Fluorinated polymers are renowned for their high thermal stability, a property that is significantly influenced by the introduction of fluorine atoms into the polymer structure. nih.govrsc.org Poly(perfluoroalkyloxetanes), synthesized from monomers like this compound, are expected to exhibit enhanced thermal stability. googleapis.com The thermal degradation of polymers is a critical factor determining their application at high temperatures. polychemistry.com For instance, studies on poly(trifluoroethylene) have shown that its thermal stability is high, with degradation in an oxidative atmosphere starting at temperatures above 360°C. rsc.org Similarly, certain poly(arylene ether ketone) polymers containing fluorine exhibit 5% thermal weight loss temperatures exceeding 520°C. nih.gov The high thermal resistance of poly(perfluoroalkyloxetanes) makes them suitable for use in demanding applications where temperature resistance is paramount. googleapis.com

Perfluoropolyethers (PFPEs) Synthesis and Functionalization

Perfluoropolyethers (PFPEs) are a class of high-performance lubricants and materials known for their chemical inertness and thermal stability. wikipedia.org One of the synthetic routes to PFPEs involves the anionic ring-opening polymerization of this compound. wikipedia.org This method, along with others like the photooxidation of hexafluoropropylene and tetrafluoroethylene (B6358150), contributes to the production of various types of PFPEs. wikipedia.org

The synthesis of PFPEs has seen numerous advancements aimed at producing high molar mass oligomers and derivatives with diverse terminal groups, known as telechelic PFPE polymers. researchgate.netresearchgate.netresearchgate.net Functionalization of PFPEs is crucial as it allows for their incorporation into more complex polymer architectures through subsequent reactions like condensation or click chemistry. researchgate.netresearchgate.net For example, commercially available PFPE oils can be chemically modified to create macro-RAFT agents for further polymerization. uq.edu.au This versatility enables the creation of materials with tailored properties for specific applications, ranging from lubricants to components in energy devices. wikipedia.orgresearchgate.net

Fluoroelastomers and Copolymers Derived from this compound

This compound is a key monomer in the synthesis of advanced fluoroelastomers and copolymers. 20.210.105 Fluoroelastomers are typically synthesized through the copolymerization of fluorinated monomers. 20.210.105 For example, the copolymerization of vinylidene fluoride (VDF) with hexafluoropropylene (HFP) is a well-known method to produce fluoroelastomers. researchgate.net

Copolymerization of this compound with other monomers, such as vinyl ethers, can yield materials with a combination of properties. researchgate.net This approach allows for the creation of copolymers that can be cross-linked to form elastomeric networks. google.com The incorporation of the tetrafluorooxetane unit into the polymer backbone imparts the characteristic high thermal stability and chemical resistance of fluoropolymers, while the comonomer can be chosen to introduce flexibility or specific functionalities. researchgate.net20.210.105 These materials are valuable in applications requiring durable seals and other components for use in aggressive environments. 20.210.105

Interactive Data Table: Properties of Selected Fluoropolymers

Polymer TypeKey Monomer(s)Glass Transition Temp. (Tg)Melting Temp. (Tm)Key Properties
Poly(ethylene furanoate) (PEF)Ethylene furandicarboxylate~85-89 °C researchgate.net~210-215 °C researchgate.netBio-based alternative to PET, higher moisture barrier. researchgate.net
Poly(ethylene terephthalate) (PET)Ethylene terephthalate~70 °C researchgate.net~250-260 °C researchgate.netWidely used thermoplastic, good mechanical properties. researchgate.net
VDF/HFP CopolymerVDF, HFPVaries with compositionAmorphous (elastomeric)Flexible, good electrical properties. researchgate.net
Poly(trifluoroethylene) (PTrFE)Trifluoroethylene--High thermal stability (degrades >362°C). rsc.org

Development of High Molar Mass Oligomers and Telechelic Polymers

The ring-opening polymerization (ROP) of this compound is a critical process for synthesizing perfluoropolyalkylethers (PFPAEs), materials valued for their chemical inertness and thermal stability. researchgate.net A significant focus of research in this area has been to control the polymerization process to produce high molar mass oligomers and, specifically, telechelic polymers. Telechelic polymers are macromolecules with reactive functional groups at their chain ends, which serve as versatile building blocks for creating more complex architectures like block copolymers. researchgate.netwikipedia.orgnih.gov

Anionic ring-opening polymerization (AROP) is the predominant method for polymerizing fluorinated cyclic ethers like this compound. researchgate.netrsc.org The process is typically initiated by nucleophiles, such as alkali metal fluorides, in polar aprotic solvents. researchgate.net The selection of the initiator and the reaction conditions are paramount for achieving high molar masses and for introducing specific end-group functionalities required for telechelic polymers.

Research Findings

Detailed studies, particularly on analogous fluorinated monomers like hexafluoropropylene oxide (HFPO), provide insight into the conditions necessary for synthesizing high molar mass polymers. The choice of the catalyst system is crucial; for instance, cesium fluoride (CsF) tends to produce low molecular weight oligomers, whereas potassium fluoride (KF) has been used successfully to synthesize polymers with higher molar masses. researchgate.net The solvent also plays a significant role, with chelating ethers like tetraglyme (B29129) being effective in solvating the metal cation and promoting the polymerization. researchgate.net

The synthesis of telechelic polymers involves the controlled termination of the living polymer chains. By quenching the polymerization with specific electrophilic agents, various functional groups can be installed at the chain ends. These functionalized PFPAEs are valuable precursors for polycondensates (like polyesters and polyurethanes), macromonomers, and triblock copolymers. researchgate.net The development of these synthetic strategies has enabled the creation of advanced fluoropolymers with tailored properties. researchgate.net

The table below summarizes typical conditions used in the anionic ROP of a related fluorinated epoxide, hexafluoropropylene oxide, to achieve high molar mass polymers, which are instructive for the polymerization of this compound.

Catalyst SystemSolventTemperature (°C)Resulting Molar Mass ( g/mol )Characteristics
Potassium Fluoride (KF) / Tetraglyme1,1,1,3,3-Pentafluorobutane02500 - 3500High polymer content (>90%) with minimal low molar mass contaminants. researchgate.net
Potassium Fluoride (KF) / Tetraglyme1,3-Bis(trifluoromethyl)benzene02500 - 3500Effective in producing high molar mass polymers. researchgate.net
Cesium Fluoride (CsF) / TetraglymeNot specifiedNot specifiedLow (DPn < 5)Primarily yields oligomeric products. researchgate.net
Sodium Fluoride (NaF) / TetraglymeNot specifiedNot specifiedMonoadduct onlyDoes not effectively promote polymerization. researchgate.net

This data is based on the anionic ring-opening polymerization of hexafluoropropylene oxide, a process with strong mechanistic parallels to that of this compound. researchgate.net

The ability to produce high molar mass and telechelic versions of poly(this compound) is essential for their application in advanced materials, where they can be used to create thermoplastic elastomers and other high-performance polymers. wikipedia.orgresearchgate.net

Advanced Spectroscopic and Computational Characterization of 2,2,3,3 Tetrafluorooxetane and Its Derivatives

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and purity of 2,2,3,3-tetrafluorooxetane and for characterizing its derivatives. Each technique offers unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C)

NMR spectroscopy is a cornerstone technique for the structural analysis of fluorinated organic molecules. rsc.org The presence of fluorine significantly influences the NMR spectra, providing a wealth of structural information. jeolusa.com

¹H NMR: In this compound, the proton NMR spectrum is characterized by a signal for the two equivalent protons on the oxetane (B1205548) ring. The chemical shift and coupling constants are key parameters obtained from the spectrum. ubc.canih.gov The signal is often a multiplet due to coupling with the adjacent fluorine atoms.

¹⁹F NMR: ¹⁹F NMR is particularly powerful for studying fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. jeolusa.comepfl.ch The ¹⁹F NMR spectrum of this compound shows signals corresponding to the fluorine atoms. The chemical shifts and complex coupling patterns between non-equivalent fluorine atoms and with protons provide critical data for structural confirmation. jeolusa.combeilstein-journals.org For instance, in some fluorinated oxetane derivatives, the ¹⁹F NMR signals can appear as triplets due to coupling with neighboring protons. beilstein-journals.org The large chemical shift range of ¹⁹F NMR allows for excellent signal dispersion, which is advantageous for analyzing complex mixtures of fluorinated compounds. rsc.org

¹³C NMR: ¹³C NMR provides direct information about the carbon skeleton of the molecule. bhu.ac.in In this compound, two distinct signals are expected for the two different carbon environments: the CF₂ carbons and the CH₂ carbon. The chemical shifts are significantly influenced by the attached fluorine atoms. libretexts.orglibretexts.org Proton-decoupled ¹³C NMR spectra are often acquired to simplify the spectrum to single peaks for each unique carbon atom. bhu.ac.in However, specialized techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. bhu.ac.in For fluorinated compounds, ¹³C spectra can exhibit splitting due to C-F coupling, which can be removed by ¹⁹F decoupling. epfl.ch

Table 1: Representative NMR Data for this compound

NucleusChemical Shift (ppm) RangeMultiplicityCoupling Constants (Hz)
¹H ~4.5 - 5.0Triplet of triplets (tt)J(H,F) values can be significant
¹⁹F ~ -110 to -130MultipletJ(F,F) and J(F,H) are observed
¹³C CF₂: ~115-125, CH₂: ~65-75Triplet (for CF₂)¹J(C,F) is typically large

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific derivative.

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule. thermofisher.commt.com These techniques are complementary and together offer a more complete vibrational analysis. spectroscopyonline.com

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show strong absorption bands corresponding to the C-F stretching vibrations, typically in the region of 1000-1300 cm⁻¹. alfa-chemistry.com The C-O-C stretching vibration of the oxetane ring will also be a prominent feature. The CH₂ group will exhibit characteristic stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information to FTIR. mt.com The C-C bond vibrations and symmetric C-F stretching modes are often more prominent in the Raman spectrum. For fluorinated compounds, certain vibrational modes can be active in both Raman and IR, while others may be exclusive to one technique depending on the molecular symmetry. americanpharmaceuticalreview.com

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeWavenumber Range (cm⁻¹)Technique
C-H Stretch2900 - 3000FTIR, Raman
C-F Stretch1000 - 1300FTIR (strong), Raman
C-O-C Stretch950 - 1150FTIR, Raman
CH₂ Bend1400 - 1480FTIR, Raman

Note: These are general ranges and the exact frequencies can be influenced by the molecular environment and physical state.

Mass Spectrometry Techniques (e.g., MALDI-TOF MS, GC-MS for Derivatives)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. aip.org

For this compound and its derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed technique, particularly for volatile compounds. google.comgoogleapis.com The gas chromatograph separates the components of a mixture before they are introduced into the mass spectrometer.

In the mass spectrometer, the molecule is ionized, often by electron impact (EI), which can cause it to fragment in a predictable manner. The fragmentation of ethers often involves cleavage of the C-C bond adjacent to the oxygen atom. libretexts.org For fluorinated compounds, the loss of fluorine atoms or HF is a common fragmentation pathway. whitman.edu The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint. The molecular ion peak, if observed, gives the molecular weight of the compound.

Computational Chemistry Approaches

Computational chemistry provides theoretical insights that complement experimental data, allowing for a deeper understanding of molecular structure, properties, and reactivity. unipd.it

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the structural, dynamical, and thermodynamical properties of molecular systems at an atomic level. While specific MD simulation studies focused exclusively on this compound are not extensively documented in publicly accessible literature, the methodologies are well-established and have been widely applied to analogous fluorinated ether systems, particularly in the context of advanced materials like battery electrolytes. These studies provide a robust framework for how MD simulations can elucidate the behavior of this compound in various environments.

The core of an MD simulation involves numerically solving Newton's equations of motion for a system of interacting atoms and molecules. This requires a force field, which is a set of parameters and potential energy functions that describe the interactions within and between molecules. For fluorinated systems like this compound, force fields must accurately capture the effects of the highly electronegative fluorine atoms on the molecular charge distribution, polarity, and intermolecular forces.

An MD simulation of a this compound system would typically involve:

System Setup: Defining a simulation box containing a specific number of this compound molecules, potentially mixed with other components like solvents or ions to mimic experimental conditions.

Force Field Application: Assigning parameters from a suitable force field (e.g., OPLS-AA, CHARMM, or specialized fluorinated force fields) to describe bond stretching, angle bending, dihedral torsions, and non-bonded van der Waals and electrostatic interactions.

Simulation Execution: Running the simulation for a sufficient time (from nanoseconds to microseconds) to allow the system to reach equilibrium and to sample a representative range of molecular configurations and dynamics.

From the resulting trajectory, which is a record of all atomic positions and velocities over time, various properties can be calculated. For a system containing this compound, these would include:

Structural Properties: Radial distribution functions (RDFs) can reveal the average distances and coordination numbers between different atoms, providing insight into the liquid structure and solvation shells if other components are present.

Thermodynamic Properties: Properties such as density, heat capacity, and cohesive energy density can be calculated and compared with experimental data to validate the force field.

Dynamic Properties: Transport properties like the self-diffusion coefficient can be determined from the mean squared displacement of the molecules over time. Viscosity can also be estimated, which is crucial for applications involving fluid flow.

Conformational Analysis: For oligomers or polymers derived from this compound, MD simulations can explore the polymer chain's flexibility, conformation, and interactions.

Table 1. Typical Parameters and Outputs of an MD Simulation for a Fluorinated Ether System.
Parameter/OutputDescriptionExample Application for this compound
Force Field Set of equations and parameters to describe inter- and intramolecular forces.General Amber Force Field (GAFF), Optimized Potentials for Liquid Simulations (OPLS-AA).
Ensemble Statistical mechanics ensemble defining the thermodynamic state (e.g., NVT, NPT).NPT (constant Number of particles, Pressure, Temperature) to calculate equilibrium density.
Simulation Time Duration of the simulation run.10-100 nanoseconds for bulk liquid properties.
Radial Distribution Function (RDF) Describes the probability of finding a particle at a distance r from another particle.Analyzing the C-F···H-C or O···H-C interactions in the pure liquid.
Mean Squared Displacement (MSD) Measures the average distance a molecule travels over time.Calculating the self-diffusion coefficient of the liquid.

Theoretical Studies on Ring-Opening Polymerization Mechanisms

The strained four-membered ring of this compound makes it susceptible to ring-opening reactions, a process that can be leveraged to synthesize fluorinated polymers. Theoretical studies, primarily using Density Functional Theory (DFT), are indispensable for elucidating the complex mechanisms of ring-opening polymerization (ROP). DFT calculations allow researchers to map the potential energy surface of a reaction, identify transition states, and calculate activation energy barriers, thereby predicting the most favorable reaction pathway.

For this compound, studies have shown it reacts with various nucleophiles, which is indicative of a mechanism involving nucleophilic attack leading to ring cleavage. The anionic ROP is a common mechanism for such strained, electron-deficient rings. The process can be conceptually broken down into initiation, propagation, and termination steps, each of which can be modeled computationally.

Initiation: The polymerization is typically initiated by a nucleophile, such as a fluoride (B91410) ion (F⁻). The theoretical study would model the approach of the F⁻ ion to one of the carbon atoms adjacent to the ether oxygen (the C-O bond). The high degree of fluorination makes these carbons highly electrophilic and thus susceptible to nucleophilic attack. DFT calculations would determine the geometry and energy of the transition state (TS) for this ring-opening step.

Reaction: F⁻ + CH₂(CF₂)₂O → F-(CF₂)₂-CH₂-O⁻

The calculations would confirm that the attack leads to the cleavage of a C-O bond, which is energetically more favorable than breaking a C-C or C-F bond, resulting in a linear fluoroalkoxide anion.

Propagation: The newly formed alkoxide anion is itself a potent nucleophile that can then attack another molecule of this compound.

Reaction: F-(CF₂)₂-CH₂-O⁻ + CH₂(CF₂)₂O → F-[(CF₂)₂-CH₂-O]₂⁻

This step adds a monomer unit to the growing polymer chain. DFT modeling is crucial for comparing the energy barrier of propagation with that of initiation and potential side reactions. The results help in understanding the polymerization rate and whether a controlled, living polymerization is feasible, where termination and chain-transfer reactions are minimal.

Key Insights from Theoretical Studies:

Bifunctional Catalysis: In some ROP systems, catalysts can act bifunctionally, activating both the monomer (e.g., through hydrogen bonding to the carbonyl or ether oxygen) and the initiator/propagating chain end. For this compound, which lacks a carbonyl group, the mechanism is more likely a direct nucleophilic attack, but DFT could explore the role of counter-ions or solvent molecules in stabilizing the transition states.

Stereochemistry and Regioselectivity: While this compound is symmetric, DFT can be used for substituted oxetanes to predict the regioselectivity of the nucleophilic attack and the stereochemistry of the resulting polymer.

Table 2. Key Mechanistic Steps in the Anionic ROP of this compound and Their Theoretical Investigation.
Polymerization StepDescriptionInformation Gained from DFT
Initiation A nucleophile (e.g., F⁻) attacks the oxetane ring, causing it to open.Geometry of the transition state, activation energy barrier, exothermicity of the reaction.
Propagation The anionic chain end attacks another monomer molecule, extending the polymer chain.Activation energy of propagation, comparison with initiation to predict polymerization kinetics.
Chain Transfer The active center is transferred to another molecule (e.g., solvent, monomer), terminating one chain and starting another.Energy barriers for potential transfer pathways to assess the "living" character of the polymerization.

Predictive Modeling for Structure-Reactivity Relationships

Predictive modeling, particularly through Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models, establishes a mathematical correlation between a compound's chemical structure and its biological activity or physicochemical properties. These models are invaluable for screening new chemicals, predicting their properties without the need for extensive and costly experiments, and understanding the structural features that drive specific behaviors.

For this compound, QSPR models can be developed to predict a wide range of properties relevant to its potential applications as a solvent, refrigerant, or chemical intermediate. The fundamental principle is that the structure of the molecule, encoded by numerical values called "molecular descriptors," dictates its properties.

Model Development:

Data Collection: A dataset of compounds with known experimental property values is assembled. For a model targeting fluorinated ethers, this would include this compound and other hydrofluoroethers (HFEs).

Descriptor Calculation: For each molecule in the dataset, a large number of molecular descriptors are calculated from its 2D or 3D structure. These can include constitutional descriptors (e.g., molecular weight), topological indices (describing connectivity), quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment), and geometric descriptors.

Model Building and Validation: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to find the best correlation between a subset of descriptors and the property of interest. The model's predictive power is then rigorously validated using external test sets and statistical metrics.

Application to this compound: The structure of this compound is defined by its four-membered ether ring and the four fluorine atoms substituting the carbons adjacent to the oxygen. These features are directly linked to its reactivity and physical properties.

Reactivity: The ring strain and the strong electron-withdrawing effect of the fluorine atoms make the ring carbons highly electrophilic, predisposing the molecule to nucleophilic ring-opening reactions. QSAR models for reactivity could use descriptors like the lowest unoccupied molecular orbital energy (E-LUMO) or the partial charge on the carbon atoms to quantify this electrophilicity.

Physicochemical Properties: Properties like boiling point, vapor pressure, and density are governed by intermolecular forces. For fluorinated compounds, descriptors related to polarity (dipole moment), polarizability, and molecular size/shape are critical. Models like the Analytical Solution of Groups (ASOG) and the Statistical Associating Fluid Theory (SAFT) use a group contribution approach, where the molecule is broken down into functional groups (e.g., -CF₂-, -CH₂-, -O-), to predict the thermophysical properties of complex fluids and their mixtures.

The table below lists several physicochemical properties of this compound, many of which are predicted values from such QSPR models used by regulatory bodies like the EPA.

Table 3. Selected Physicochemical Properties of this compound.
PropertyValueSource/Method
Molecular Formula C₃H₂F₄O-
Average Mass 130.042 g/molComputed
Boiling Point 37.3 °CPredicted (EPA)
Vapor Pressure 556 mm Hg at 25 °CPredicted (EPA)
Water Solubility 20,900 mg/L at 25 °CPredicted (EPA)
LogP (Octanol-Water Partition Coeff.) 1.3Computed (XLogP3)

Emerging Applications and Future Research Directions of 2,2,3,3 Tetrafluorooxetane

2,2,3,3-Tetrafluorooxetane as a Versatile Fluorinated Building Block in Organic Synthesis

This compound serves as a valuable precursor for creating a variety of fluorine-containing molecules, which are often challenging to synthesize through other methods. Its primary role as a building block stems from the reactivity of its strained ether ring, which can be opened through nucleophilic attack. This process allows for the strategic introduction of a gem-difluoroethyl group (-CF2-CH2-) into a target molecule, a motif of significant interest in several areas of chemistry.

Detailed research has demonstrated that this compound reacts readily with a range of nucleophiles, leading to diverse and synthetically useful products. The choice of nucleophile dictates the outcome of the reaction, providing a toolkit for chemists to generate complex fluorinated structures.

Key research findings on the reactivity of this compound include:

Reaction with Organolithium Reagents: When treated with organolithium reagents (R-Li), the oxetane (B1205548) ring opens to form 1,1,3-trisubstituted 2,2-difluoropropan-1-ols in good to excellent yields. This reaction provides a direct pathway to alcohols containing a difluoromethylene group.

Reaction with Grignard Reagents: In contrast, reactions with Grignard reagents (R-MgBr) yield 3-bromo-1,1-disubstituted 2,2-difluoropropan-1-ols. This introduces both a bromine and a difluoromethylene group, offering further handles for subsequent chemical transformations.

Reaction with Lithium Enolates: Treatment with lithium enolates results in the formation of 1-bromo-2,2-difluoro-3,5-dicarbonyl compounds, valuable intermediates for synthesizing more complex fluorinated systems.

Reaction with Sodium Iodide: The reaction with sodium iodide (NaI) efficiently produces 3-iodo-2,2-difluoropropanoate, which can then undergo further reactions, such as radical-initiated coupling with silyl (B83357) enol ethers.

These reactions underscore the utility of this compound as a robust building block. It provides access to molecules with an α,α-difluorinated carbonyl backbone, a structural unit recognized for its importance in biologically active substances like HIV protease inhibitors. The compound is primarily used in the production of pharmaceutical intermediates, agrochemicals, and other specialty chemicals.

Table 1: Reactions of this compound with Various Nucleophiles
Nucleophile TypeExample ReagentPrimary Product StructureKey Features of Product
OrganolithiumR-Li1,1,3-Trisubstituted 2,2-difluoropropan-1-olProvides access to difluorinated tertiary alcohols.
Grignard ReagentR-MgBr3-Bromo-1,1-disubstituted 2,2-difluoropropan-1-olIncorporates both bromine and a difluoro-alcohol motif.
Lithium EnolateGenerated from enol silyl ethers1-Bromo-2,2-difluoro-3,5-dicarbonyl compoundCreates a difluorinated B-dicarbonyl system.
Halide IonNaI3-Iodo-2,2-difluoropropanoateA versatile intermediate for further coupling reactions.

Contributions to Advanced Materials Science Beyond Bulk Polymers

While this compound is a known raw material for producing fluorine-containing polymers, its potential extends into the realm of advanced functional materials where specific, high-performance properties are required. The incorporation of fluorine imparts exceptional characteristics such as high thermal stability, chemical inertness, and low surface energy. These properties are highly sought after in materials designed for demanding environments.

The primary contribution of this compound in this area is as a precursor to specialized fluorinated ethers and oligomers that function as high-performance fluids, lubricants, and coatings, rather than as bulk plastics. For instance, perfluoropolyethers (PFPEs) are noted for their superior chemical and thermal resistance and are used as lubricants in machinery and as stable liquid dielectrics in electronic devices. Research into PFPEs highlights them as more environmentally friendly alternatives to certain long-chain perfluoroalkyl polymers due to their different degradation behaviors and lower potential for bioaccumulation.

Furthermore, the development of functional materials often relies on tailoring structure-property relationships. this compound can be used to synthesize monomers that are then incorporated into copolymers or surface coatings. These materials find applications in:

Specialty Coatings: Creating surfaces with enhanced hydrophobicity and oleophobicity for applications in textiles, electronics, and protective finishes for artworks.

High-Performance Lubricants: Forming the basis of oils and greases that can withstand extreme temperatures and oxidative environments, crucial for the aerospace and automotive industries.

Dielectric Fluids: Use in electrical equipment where high dielectric strength and thermal stability are necessary.

Battery Electrolytes: Fluorinated compounds are explored as components in advanced battery electrolytes, particularly for high-voltage lithium-ion batteries, where they can enhance stability and performance. The ether linkage in molecules derived from this compound could offer advantages in solubility and ion transport.

Future research is directed towards synthesizing novel PFPEs and other fluoroethers from this compound to create materials with precisely tailored properties for next-generation electronics, energy storage, and protective applications.

Potential in Medicinal Chemistry Research as a Fluorooxetane Scaffold

The oxetane ring is an increasingly popular motif in medicinal chemistry, valued for its ability to act as a polar, three-dimensional scaffold that can improve the physicochemical properties of drug candidates. The introduction of fluorine atoms onto this scaffold, as in this compound, offers a powerful strategy for fine-tuning molecular properties critical for therapeutic efficacy.

The this compound scaffold is a compelling starting point for the design of new bioactive compounds. The dense fluorination of the oxetane ring is expected to confer a unique combination of properties. The inclusion of fluorine can increase metabolic stability by blocking sites susceptible to enzymatic oxidation and can modulate properties like lipophilicity and bioavailability.

While the intact this compound ring might be incorporated as a novel bioisostere, its greater potential may lie in its use as a synthetic intermediate, as described in section 6.1. The ring-opening reactions provide access to unique fluorinated backbones that are otherwise difficult to access. For example, the ability to generate α,α-difluorinated carbonyl structures is highly relevant, as this moiety is a known component of potent enzyme inhibitors.

Future research could focus on:

Synthesizing libraries of compounds containing fragments derived from this compound for screening against various biological targets.

Incorporating the intact tetrafluorooxetane ring into existing drug scaffolds to evaluate its impact on activity and pharmacokinetic profiles.

Using the tetrafluorooxetane motif to create novel probes for chemical biology to explore underreported chemical space.

Table 2: Predicted Influence of the Tetrafluorooxetane Scaffold on Drug Properties
PropertyInfluence of Tetrafluorooxetane ScaffoldRationale
Metabolic StabilityIncreaseThe strong C-F bonds are resistant to enzymatic cleavage (e.g., by cytochrome P450 enzymes), potentially blocking common metabolic pathways.
Lipophilicity (LogP)DecreaseFluorination of oxetanes can reduce lipophilicity compared to non-fluorinated analogs, which can improve solubility and other pharmacokinetic parameters.
Acidity/Basicity of Adjacent GroupsModulate (pKa alteration)The strong electron-withdrawing nature of the four fluorine atoms can significantly lower the pKa of nearby acidic protons or basic nitrogen atoms.
Binding AffinityPotential for EnhancementThe C-F bond can participate in favorable orthogonal multipolar interactions with protein backbones (e.g., amide groups), potentially creating new, productive binding interactions.
ConformationInfluence molecular shapeThe stereoelectronic effects of the fluorine atoms can alter the puckering of the oxetane ring and restrict the conformation of attached side chains, which can be beneficial for locking in a bioactive conformation.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how changes in a molecule's structure affect its biological activity. The this compound scaffold provides a unique platform for exploring these relationships. Introducing this highly fluorinated motif into a series of compounds allows researchers to systematically probe the effects of extreme electron withdrawal and conformational constraint.

Key aspects of SAR that can be explored using this scaffold include:

Impact of Fluorination on Potency: By comparing a parent compound with an analog containing the tetrafluorooxetane moiety, chemists can determine if the altered electronic and conformational properties lead to enhanced binding at the target protein. Studies have shown that the placement of fluorine can dramatically enhance potency.

Modulation of Physicochemical Properties: SAR studies would quantify the effect of the tetrafluorooxetane group on key drug-like properties such as solubility, permeability, and metabolic stability. The predictable influence of fluorine allows for rational drug design to overcome pharmacokinetic challenges.

Conformational Effects: The rigid and puckered nature of the oxetane ring, further influenced by the four fluorine atoms, can lock flexible molecules into a specific three-dimensional shape. This is a valuable tool in SAR to determine the optimal conformation required for biological activity.

Conclusion and Outlook

Summary of Key Research Advances

Research into 2,2,3,3-tetrafluorooxetane has established it as a valuable fluorinated building block in synthetic chemistry. A primary research achievement has been the development of viable synthesis routes for the compound. A notable method involves the reaction of tetrafluoroethylene (B6358150) with a formaldehyde (B43269) source in anhydrous hydrogen fluoride (B91410). Studies have shown that the yield of this reaction can be significantly improved, nearly doubled to around 40%, by using polyfluoroalkylcarboxylic acid or its esters as an additive. Although it can be generated as a by-product during the industrial production of 2,2,3,3,3-pentafluoropropanol, dedicated synthesis methods have been crucial for its availability for further research and application.

A significant advance lies in its use as a monomer in polymerization. The compound is a key precursor to a specific type of perfluoropolyether (PFPE), commercially known as Demnum. This process involves the anionic ring-opening polymerization of this compound, which is typically initiated by a fluoride ion source like cesium fluoride, followed by a direct fluorination step. The resulting PFPEs are recognized for their high chemical and thermal stability, making them suitable for high-performance lubricants under severe conditions.

Beyond PFPEs, this compound serves as a versatile intermediate. Research has demonstrated its utility in creating other functional molecules, such as fluorine-containing acrylates, which are used to produce polymers with enhanced thermal resistance. Its unique four-membered ring structure with a high degree of fluorination makes it a point of interest for synthesizing various fluorinated compounds for the pharmaceutical and agrochemical industries. The compound has also been noted for its use in producing fluorine-containing rubber polymers and low refractive index fluoropolymers for applications like anti-reflective coatings.

Research AreaKey FindingApplication / SignificanceReference(s)
Synthesis Reaction of tetrafluoroethylene and formaldehyde in anhydrous hydrogen fluoride.Production of this compound. ,
Synthesis Improvement Use of polyfluoroalkylcarboxylic acid as an additive.Reaction yield enhanced to approximately 40%.
Polymerization Anionic ring-opening polymerization followed by fluorination.Synthesis of Demnum-type perfluoropolyethers (PFPEs). , ,
Material Application Use as a monomer and intermediate.Development of high-performance lubricants, rubber polymers, and materials for optical coatings. , ,
Intermediate Chemistry Building block for fluorinated acrylates.Creation of polymers with improved heat resistance.

Identification of Promising Avenues for Future Investigation

The existing body of research provides a solid foundation for future investigations into this compound. A primary avenue for future work is the design and synthesis of novel polymers. While its role in producing Demnum PFPEs is well-established, there is potential to create new classes of fluoropolymers by exploring different polymerization techniques and copolymerization partners. The development of telechelic PFPE polymers—polymers with functional end-groups—derived from this compound presents a promising area for creating advanced materials with tailored properties for specific applications.

Another significant area for future research involves the exploration of more sustainable and efficient synthesis and processing methods. The use of supercritical carbon dioxide (scCO₂) as a reaction medium for polymerization has been identified as a promising advancement for fluoropolymers in general and warrants specific investigation for this compound. Such green chemistry approaches could reduce the environmental footprint associated with conventional solvent use. Furthermore, leveraging photopolymerization, particularly for creating functionalized materials like those with acrylic groups, could lead to innovative applications in coatings and advanced manufacturing.

Finally, while this compound is a key industrial intermediate, a comprehensive understanding of its long-term environmental and toxicological profile is an area that requires continued attention. As with many fluorinated compounds, detailed studies are necessary to ensure its safe handling, use, and disposal throughout its lifecycle, especially as its applications expand. This research is crucial for supporting its use as a safer alternative to older, more hazardous chemicals like certain chlorofluorocarbons (CFCs).

Q & A

Q. What are the critical safety considerations for handling 2,2,3,3-tetrafluorooxetane in laboratory settings?

Due to its low flash point (-74°C), the compound is highly flammable. Researchers must use inert atmospheres (e.g., nitrogen/argon gloveboxes), avoid open flames, and store it at low temperatures (≤6°C) in sealed containers. Personal protective equipment (PPE), including flame-resistant gloves and safety goggles, is essential. Waste should be segregated and processed by certified hazardous waste handlers to prevent environmental contamination .

Q. Which physicochemical properties of this compound are critical for experimental design?

Key properties include:

  • Flash point : -74°C (dictates flammability precautions)
  • Polarity : Influences solubility in fluorinated solvents or ethers for reactions.
  • Ring strain : The oxetane ring’s strain (estimated via computational models) impacts reactivity in ring-opening polymerizations or functionalization reactions . Characterization via NMR (<sup>19</sup>F/<sup>1</sup>H), FTIR (C-F stretching at 1100–1250 cm⁻¹), and GC-MS is recommended for purity assessment.

Q. How can this compound be functionalized for advanced applications?

Common strategies include:

  • Methacrylate derivatization : React with methacryloyl chloride under basic conditions (e.g., K2CO3/THF) to form 2,2,3,3-tetrafluoropropyl methacrylate, a monomer for fluoropolymer synthesis .
  • Ring-opening reactions : Use nucleophiles (e.g., fluorinated alcohols) with Lewis acid catalysts (BF3·Et2O) to yield branched ethers or esters.

Q. What analytical methods are optimal for characterizing this compound and its derivatives?

  • NMR spectroscopy : <sup>19</sup>F NMR (δ -70 to -120 ppm) identifies fluorine environments; <sup>13</sup>C NMR confirms ring integrity.
  • Mass spectrometry : High-resolution MS (ESI or EI) verifies molecular weight and fragmentation patterns.
  • Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition >200°C inferred from similar fluorinated ethers) .

Advanced Research Questions

Q. What mechanisms govern the ring-opening polymerization of this compound?

The polymerization proceeds via cationic mechanisms using initiators like BF3·Et2O or triflic acid. The electron-withdrawing fluorine atoms increase ring strain, accelerating propagation. Kinetic studies (e.g., <sup>19</sup>F NMR monitoring) reveal temperature-dependent chain-growth behavior, with optimal yields achieved at -20°C in dichloromethane .

Q. How does this compound enhance lithium-ion battery electrolytes?

Its derivatives (e.g., 1,1,2,2-tetrafluoroethyl ethers) act as co-solvents in localized high-concentration electrolytes (LHCEs). These improve Li<sup>+</sup> transport by forming stable solvation structures with LiFSI salts while suppressing dendrite growth on Ni-rich cathodes. Compatibility tests with dimethyl carbonate (DMC) and electrochemical impedance spectroscopy (EIS) are critical for optimizing conductivity .

Q. What computational tools are used to predict the properties of this compound derivatives?

  • Quantum chemical calculations (DFT) : Model ring strain, bond dissociation energies, and reaction pathways.
  • QSPR/neural networks : Correlate structural descriptors (e.g., fluorine substitution patterns) with properties like solubility or thermal stability.
  • Molecular dynamics (MD) : Simulate polymer chain dynamics in fluorinated matrices .

Q. How do structural modifications impact the reactivity of this compound in copolymer systems?

Introducing electron-deficient groups (e.g., trifluoromethyl) increases electrophilicity, favoring crosslinking with diols or diamines. Contrastingly, bulky substituents reduce ring-opening rates. Researchers should conduct Hammett studies or substituent constant (σ) analyses to quantify electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,3,3-Tetrafluorooxetane
Reactant of Route 2
2,2,3,3-Tetrafluorooxetane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.